Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride
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Description
Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is a chemical compound with the CAS Number: 2230798-76-0 . It has a molecular weight of 223.66 and its IUPAC name is dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is 1S/C8H13NO4.ClH/c1-12-6(10)5-3-8(9,4-5)7(11)13-2;/h5H,3-4,9H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride include its molecular weight (223.66), its physical form (powder), and its storage temperature (4 degrees Celsius) . Unfortunately, the web search results did not provide more detailed information such as melting point, boiling point, and density.Safety and Hazards
The safety information for Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride indicates that it is harmful if swallowed and toxic in contact with skin . It can cause skin irritation and serious eye irritation, and may cause an allergic skin reaction . Prolonged or repeated exposure may cause damage to organs . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
dimethyl 1-aminocyclobutane-1,3-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c1-12-6(10)5-3-8(9,4-5)7(11)13-2;/h5H,3-4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRVWCZPRPGIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride |
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